molecular formula C10H14N2O B2438750 N'-hydroxy-4-phenylbutanimidamide CAS No. 175532-14-6

N'-hydroxy-4-phenylbutanimidamide

Cat. No.: B2438750
CAS No.: 175532-14-6
M. Wt: 178.235
InChI Key: FWWXQZGRILOAFP-UHFFFAOYSA-N
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Description

N’-hydroxy-4-phenylbutanimidamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a butanimidamide backbone with a hydroxy group at the nitrogen atom. It has various applications in scientific research and industry due to its distinctive chemical properties.

Properties

IUPAC Name

N'-hydroxy-4-phenylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWXQZGRILOAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-4-phenylbutanimidamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylbutanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-hydroxy-4-phenylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-phenylbutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation : Can yield oximes or nitriles.
  • Reduction : Converts to amines.
  • Substitution : Functional groups can be replaced by other substituents.

Chemistry

N'-Hydroxy-4-phenylbutanimidamide serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new derivatives that may exhibit unique properties or biological activities .

Biology

Research indicates potential biological activities, including enzyme inhibition and antimicrobial properties. The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling .

Medicine

The compound's therapeutic potential has been evaluated in various studies:

  • Antitumor Activity : A derivative of this compound demonstrated significant antitumor effects in vivo, inhibiting tumor growth by 61.5% in mouse models of melanoma .
  • Cytotoxicity Studies : The compound showed low toxicity towards non-cancerous cell lines while effectively targeting cancer cells, indicating its potential for therapeutic applications .

Case Studies

  • Antitumor Activity
    • Study Design : Mice with B16 melanoma were treated with this compound derivatives.
    • Results : The compound showed significant tumor growth inhibition compared to controls, highlighting its potential as an antitumor agent.
    • Data Summary :
    CompoundDose (mg/kg)Tumor Growth Inhibition (%)
    N'-hydroxy derivative30061.5
    Cisplatin (control)476.47
    Cyclophosphamide10052.94
  • Matrix Metalloproteinase Inhibition
    • Objective : Evaluate the inhibitory effects on MMPs.
    • Findings : The iodoaniline derivative exhibited IC50 values between 1–1.5 μM for MMP-2, MMP-9, and MMP-14, indicating strong inhibitory activity with low cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of N’-hydroxy-4-phenylbutanimidamide involves its interaction with specific molecular targets. The hydroxy group at the nitrogen atom plays a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-phenylbutanoic acid
  • 4-phenylbutanamide
  • N-hydroxy-4-phenylbutanimide

Uniqueness

N’-hydroxy-4-phenylbutanimidamide is unique due to its specific structure, which includes a hydroxy group at the nitrogen atom. This feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties. The presence of the phenyl group also enhances its stability and reactivity compared to other butanimidamide derivatives .

Biological Activity

N'-hydroxy-4-phenylbutanimidamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the context of cancer therapy and other pathologies. This article reviews the compound's biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a phenylbutanimidamide backbone. The synthesis of this compound typically involves the reaction of phenylbutyric acid derivatives with hydroxylamine, leading to the formation of the desired N-hydroxy compound. This structural configuration is crucial for its biological interactions, particularly with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown inhibitory effects against various enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis, and histone deacetylases (HDACs), which play a role in gene expression regulation related to cancer progression .
  • Modulation of Signaling Pathways : Research indicates that this compound affects key signaling pathways, including the PI3K/AKT pathway. Treatment with this compound has been associated with decreased expression of PI3K and AKT genes while increasing pro-apoptotic gene expression, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Activity : Beyond its anticancer properties, this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatments .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through various experimental setups. Below is a summary of notable findings:

StudyCell LineAssay TypeResult
HCT-116MMP InhibitionSignificant inhibition observed
Caco-2PI3K/AKT Pathway AnalysisDecreased PI3K/AKT expression; increased BAD expression
MDA-MB-231HDAC InhibitionInduced G2/M cell cycle arrest; apoptosis via caspase activation

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound effectively inhibits cancer cell proliferation and induces apoptosis. For instance, one study reported that it led to significant antiproliferative effects on breast cancer cell lines by modulating key apoptotic proteins .

In vivo studies are still limited but suggest potential efficacy in reducing tumor growth in animal models when administered at specific dosages.

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